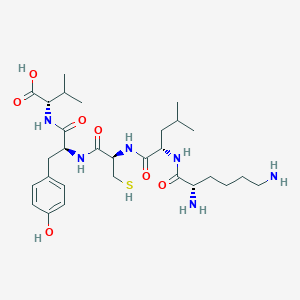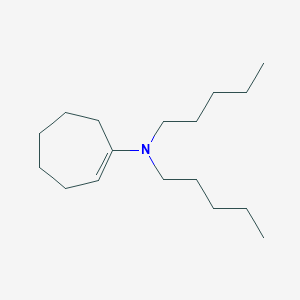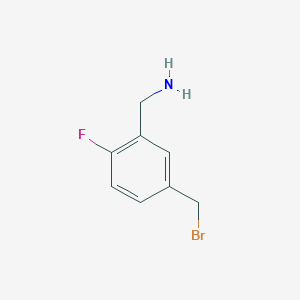
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is a chemical compound with the molecular formula C10H12ClNOS2 It is known for its unique structure, which includes a benzoxazole ring substituted with a chlorine atom and two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 5-chloro-2-aminophenol with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The resulting intermediate is then cyclized to form the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzoxazole ring or the substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Various substituted benzoxazole compounds.
Scientific Research Applications
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylsulfanyl-1,3-benzoxazole: Lacks one methylsulfanyl group compared to the target compound.
2,2-Bis(methylsulfanyl)-1,3-benzoxazole: Does not have the chlorine substitution.
5-Chloro-2,3-dihydro-1,3-benzoxazole: Lacks the methylsulfanyl groups.
Uniqueness
5-Chloro-2,2-bis(methylsulfanyl)-2,3-dihydro-1,3-benzoxazole is unique due to the presence of both chlorine and two methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications and distinguishes it from other benzoxazole derivatives.
Properties
CAS No. |
827599-11-1 |
|---|---|
Molecular Formula |
C9H10ClNOS2 |
Molecular Weight |
247.8 g/mol |
IUPAC Name |
5-chloro-2,2-bis(methylsulfanyl)-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H10ClNOS2/c1-13-9(14-2)11-7-5-6(10)3-4-8(7)12-9/h3-5,11H,1-2H3 |
InChI Key |
HAVLHNHUZNBJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC2=C(O1)C=CC(=C2)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


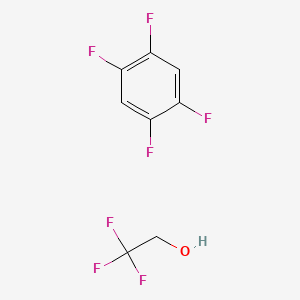
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
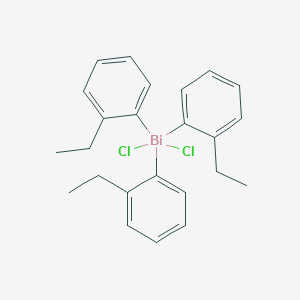
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
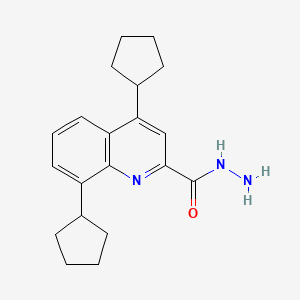
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
